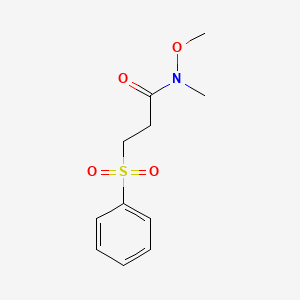

N-methoxy-N-methyl-3-(phenylsulfonyl)propanamide

Description

N-Methoxy-N-methyl-3-(phenylsulfonyl)propanamide is a sulfonamide-containing propanamide derivative characterized by a methoxy-methyl group on the amide nitrogen and a phenylsulfonyl moiety at the β-position of the propanamide backbone. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and organic synthesis. The phenylsulfonyl group acts as an electron-withdrawing substituent, influencing reactivity in nucleophilic substitutions or cyclization reactions . The N-methoxy-N-methyl (Weinreb amide) group enhances stability and serves as a versatile intermediate in ketone synthesis via Grignard or organometallic reactions .

Properties

Molecular Formula |

C11H15NO4S |

|---|---|

Molecular Weight |

257.31 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-N-methoxy-N-methylpropanamide |

InChI |

InChI=1S/C11H15NO4S/c1-12(16-2)11(13)8-9-17(14,15)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

InChI Key |

XVWCNPVFGPIXLJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)CCS(=O)(=O)C1=CC=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-3-(phenylsulfonyl)propanamide typically involves the reaction of N-methoxy-N-methylamine with 3-(phenylsulfonyl)propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form sulfide derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methoxy-N-methyl-3-(phenylsulfonyl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Methoxy-N-Methyl-3-(Piperidine-1-yl)Propanamide (V)

- Structural Differences : Replaces phenylsulfonyl with a piperidine group.

- Synthesis : Prepared via nucleophilic substitution of 2-chloro-N-methoxy-N-methylacetamide with piperidine (85% yield) .

- Properties : Reduced steric hindrance compared to phenylsulfonyl derivatives; higher solubility in polar solvents due to the basic piperidine nitrogen.

N,N-Diisopropyl-3-(2-Methoxy-5-Methylphenyl)-3-Phenylpropanamide

- Structural Differences : Features diisopropyl amide substituents and a methoxy-methylphenyl group.

- Applications : Intermediate for tolterodine (muscarinic receptor antagonist) synthesis. The bulkier diisopropyl group reduces metabolic degradation compared to N-methoxy-N-methyl derivatives .

Analogues with Modified Sulfonyl Groups

N-(2-Chloro-5-Nitrophenyl)-3-(Phenylmethanesulfonyl)Propanamide

- Structural Differences : Incorporates a chloronitrophenyl group on the sulfonyl moiety.

- Properties: Enhanced electrophilicity due to nitro and chlorine groups, increasing reactivity in cross-coupling reactions. Potential antimicrobial applications inferred from similar sulfonamide derivatives .

3-(Benzenesulfonyl)-N-(6-Methanesulfonyl-1,3-Benzothiazol-2-yl)Propanamide

N-(4-Sulfamoylphenyl)-3-(Sulfamethoxazole)Propanamide (7)

- Activity: Exhibits anticancer properties (68.6% yield, m.p. 213–214°C).

3-(1-(4-Chlorobenzoyl)-5-Methoxy-3-Methylindol-2-yl)-N-(Methylsulfonyl)Propanamide (50)

- Pharmacokinetics : Methylsulfonyl group improves metabolic stability over phenylsulfonyl analogues. Demonstrated selective COX-2 inhibition in preclinical studies .

Key Research Findings

- Reactivity : Phenylsulfonyl derivatives exhibit slower reaction kinetics in nucleophilic acyl substitutions compared to piperidine or methylsulfonyl analogues due to steric and electronic effects .

- Biological Activity : Sulfonamide propanamides with aromatic substituents (e.g., benzothiazole, indole) show enhanced anticancer and anti-inflammatory activities compared to aliphatic variants .

- Thermal Stability : Compounds with bulky amide substituents (e.g., diisopropyl) demonstrate higher melting points and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.